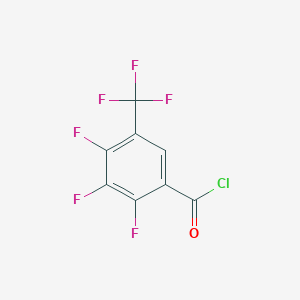

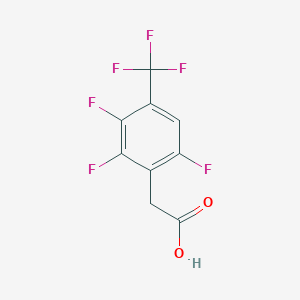

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H4F6O2 . It is an intermediate used in the synthesis of various pharmaceuticals and other organic compounds .

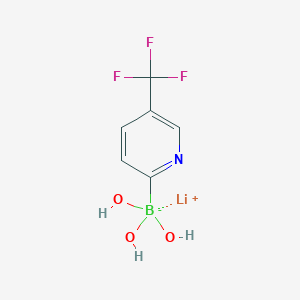

Molecular Structure Analysis

The molecular structure of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid consists of a phenyl ring substituted with trifluoromethyl groups at the 2, 3, and 6 positions . The exact structure can be represented by the SMILES string: FC1=NC(F)=C(F)C(=C1)C(F)(F)F .科学的研究の応用

Synthesis of Potential Antithrombotics

This compound has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots (thrombi), which can block blood vessels and cause serious medical conditions such as strokes or heart attacks.

Lipoxygenase Inhibitors

It has also been used in the synthesis of lipoxygenase inhibitors . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, leading to the production of leukotrienes, which are inflammatory mediators. Inhibitors of these enzymes can potentially be used to treat inflammatory diseases.

Synthesis of PPARγ/δ Dual Agonists

4-(Trifluoromethyl)phenylacetic acid, a compound similar to 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, has been used to synthesize PPARγ/δ dual agonists . These agonists can potentially be used in the treatment of metabolic disorders.

Preparation of Heterocyclic Xanthine Derivatives

The same compound has also been used to prepare heterocyclic xanthine derivatives . These derivatives can act as highly potent and selective human A2B adenosine receptor antagonists, which have potential therapeutic applications in various diseases, including inflammatory and cardiovascular diseases.

Safety and Hazards

作用機序

Target of Action

It is used as an intermediate in the synthesis ofPPARγ/δ dual agonists and heterocyclic xanthine derivatives , which are potent and selective human A2B adenosine receptor antagonists .

Mode of Action

It is known to undergodiolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . This suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its use in the synthesis of pparγ/δ dual agonists and heterocyclic xanthine derivatives, it may influence theperoxisome proliferator-activated receptor (PPAR) pathways and adenosine receptor signaling .

Result of Action

As an intermediate in the synthesis of pparγ/δ dual agonists and heterocyclic xanthine derivatives, it may contribute to the biological activities of these compounds .

Action Environment

It is recommended to store the compound in asealed, dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

特性

IUPAC Name |

2-[2,3,6-trifluoro-4-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIGWTZDPRRXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)CC(=O)O)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

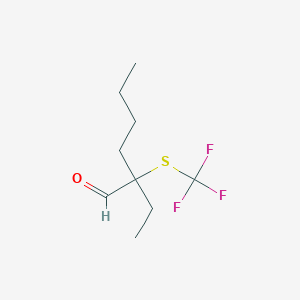

![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)

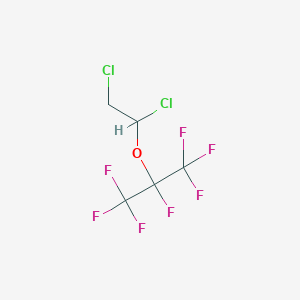

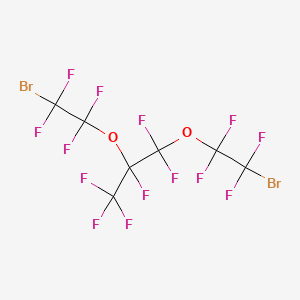

![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)

![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)